![molecular formula C12H12FNO5 B606236 (2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid CAS No. 543730-41-2](/img/structure/B606236.png)
(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid
Overview
Description
BMS-538203 is a novel inhibitor of HIV integrase.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Transformation
The compound (2Z)-3-{(4-Fluorophenyl)methylcarbamoyl}-2-hydroxyprop-2-enoic acid can be synthesized through various chemical reactions. For instance, a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, was synthesized via the reaction of pentafluoroacetophenone with dimethyl oxalate, showcasing the chemical versatility and potential transformations of similar compounds (Pimenova et al., 2003).
Structural and Chemical Analysis
Advanced techniques like X-ray crystallography, spectroscopy, and quantum chemical calculations are utilized to characterize compounds with similar structures. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was investigated using these methods, providing insights into molecular interactions and stability, which are crucial for understanding the properties of such compounds (Venkatesan et al., 2016).
Biochemical Applications
A related compound, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, has been studied for its potential as a potent inhibitor of kynurenine-3-hydroxylase, indicating a significant role in neuroprotective strategies. This highlights the potential biomedical applications of compounds with similar structures (Drysdale et al., 2000).
Synthetic Applications
The compound and its analogs can be utilized in the synthesis of various complex structures. For example, the synthesis of enamides using a stereospecific route can involve compounds with similar structural elements, demonstrating their utility in organic synthesis (Brettle & Mosedale, 1988).
properties
IUPAC Name |
(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACIOSIZKMLELV-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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